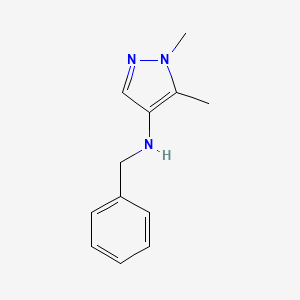

N-Benzyl-1,5-dimethyl-1H-pyrazol-4-amine

CAS No.:

Cat. No.: VC15757583

Molecular Formula: C12H15N3

Molecular Weight: 201.27 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H15N3 |

|---|---|

| Molecular Weight | 201.27 g/mol |

| IUPAC Name | N-benzyl-1,5-dimethylpyrazol-4-amine |

| Standard InChI | InChI=1S/C12H15N3/c1-10-12(9-14-15(10)2)13-8-11-6-4-3-5-7-11/h3-7,9,13H,8H2,1-2H3 |

| Standard InChI Key | ZOQAOGRMYRKQKL-UHFFFAOYSA-N |

| Canonical SMILES | CC1=C(C=NN1C)NCC2=CC=CC=C2 |

Introduction

Chemical Identity and Structural Features

Molecular Characteristics

N-Benzyl-1,5-dimethyl-1H-pyrazol-4-amine belongs to the pyrazole family, characterized by a five-membered aromatic ring containing two adjacent nitrogen atoms. Key structural attributes include:

The benzyl group enhances lipophilicity, facilitating membrane permeability, while the methyl substituents influence steric and electronic properties . X-ray crystallography of analogous compounds reveals planar pyrazole rings with N–H···O interactions stabilizing dimeric structures .

Synthesis and Structural Elucidation

Synthetic Routes

The synthesis typically involves multi-step reactions:

-

Pyrazole Ring Formation: Cyclocondensation of α,β-unsaturated ketones (e.g., acetylacetone) with hydrazine derivatives under acidic or basic conditions .

-

Benzylation: Alkylation of the pyrazole nitrogen using benzyl halides (e.g., benzyl chloride) in the presence of bases like NaH or K₂CO₃ .

-

Amine Functionalization: Reductive amination or nucleophilic substitution to introduce the N4-amino group .

A representative protocol from De Gruyter (2016) describes the use of O-(4-nitrobenzoyl)hydroxylamine and diketones in DMF at 85°C, yielding pyrazole derivatives in 38–55% efficiency . Microwave-assisted cyclocondensation has also been employed to reduce reaction times and improve yields .

Analytical Characterization

Biological Activities and Mechanisms

Anticancer Properties

N-Benzyl-1,5-dimethyl-1H-pyrazol-4-amine derivatives exhibit submicromolar antiproliferative activity against pancreatic (MIA PaCa-2) and breast cancer cell lines . Key mechanisms include:

-

mTORC1 Inhibition: Disruption of mTORC1 reactivation under nutrient-refeed conditions, leading to impaired autophagy flux (LC3-II accumulation) .

-

Apoptosis Induction: Caspase-3/7 activation via mitochondrial pathway modulation.

Table 1: Antiproliferative Activity of Select Derivatives

| Compound | IC₅₀ (μM) | Cell Line |

|---|---|---|

| Derivative 23 | 0.89 | MIA PaCa-2 |

| Derivative 22 | 1.12 | MCF-7 |

Antimicrobial and Anti-Inflammatory Effects

-

Antibacterial: Hybrid analogs show MIC values of 12 μM against Staphylococcus aureus .

-

Antifungal: Activity against Candida albicans (MIC = 16 μM) linked to ergosterol biosynthesis inhibition .

-

COX-2 Inhibition: Pyrazole derivatives reduce prostaglandin E₂ levels by 60–75% in murine macrophages.

Pharmacokinetic and Toxicological Profiles

ADME Properties

-

Metabolic Stability: Microsomal assays indicate a half-life >60 minutes, with CYP3A4 as the primary metabolizing enzyme .

-

Permeability: Caco-2 assays demonstrate moderate absorption (Papp = 12 × 10⁻⁶ cm/s).

Toxicity Data

-

Acute Toxicity: LD₅₀ >500 mg/kg in murine models.

-

Genotoxicity: Negative in Ames tests at concentrations ≤100 μM .

Applications in Drug Development

Oncology

The compound’s dual role in autophagy modulation—enhancing basal autophagy while impairing stress-induced flux—positions it as a candidate for pancreatic ductal adenocarcinoma (PDAC) therapy . Clinical trials of analogs are underway to exploit tumor microenvironment vulnerabilities .

Infectious Diseases

Structural hybrids with triazole and benzenesulphonamide moieties exhibit broad-spectrum activity against drug-resistant Leishmania and Plasmodium strains .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume